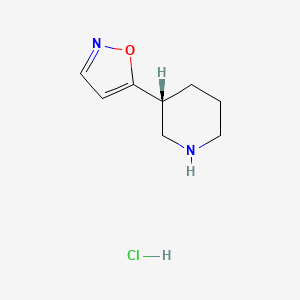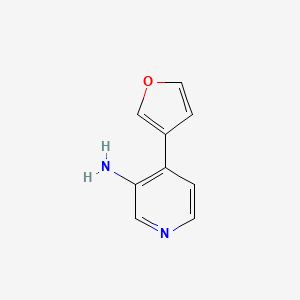
3-Amino-4-(3-furan)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(3-furano)piridina es un compuesto heterocíclico que presenta tanto un anillo de piridina como un anillo de furano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Amino-4-(3-furano)piridina generalmente involucra la reacción de 3-furano-2-il-piridina con amoníaco o una fuente de amina bajo condiciones específicas. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que implica el uso de ácidos borónicos y catalizadores de paladio . Este método es favorecido por sus condiciones de reacción suaves y altos rendimientos.
Métodos de Producción Industrial: La producción industrial de 3-Amino-4-(3-furano)piridina a menudo emplea reactores de lotes a gran escala donde las condiciones de reacción se optimizan para obtener un rendimiento y una pureza máximos. También se explora el uso de reactores de flujo continuo para mejorar la eficiencia de la producción y reducir los costos.
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-Amino-4-(3-furano)piridina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el grupo amino puede ser reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Haluros de alquilo en presencia de una base.
Principales Productos:
Oxidación: Formación de los correspondientes derivados nitro o hidroxilo.
Reducción: Formación de derivados de amina.
Sustitución: Formación de varios derivados de piridina sustituidos.
4. Aplicaciones en Investigación Científica
3-Amino-4-(3-furano)piridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por su potencial como inhibidor de enzimas y su papel en las vías bioquímicas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor en la síntesis de colorantes y pigmentos.
Aplicaciones Científicas De Investigación
3-Amino-4-(3-furan)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-4-(3-furano)piridina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a sitios activos, inhibiendo la actividad enzimática o modulando las funciones del receptor. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando .
Compuestos Similares:
Piridina: Un compuesto heterocíclico básico con un átomo de nitrógeno en el anillo.
Furano: Un compuesto heterocíclico con un átomo de oxígeno en el anillo.
Pirrol: Un anillo de cinco miembros con un átomo de nitrógeno.
Singularidad: 3-Amino-4-(3-furano)piridina es única debido a la presencia de un anillo de piridina y un anillo de furano, lo que confiere propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Furan: A heterocyclic compound with an oxygen atom in the ring.
Pyrrole: A five-membered ring with a nitrogen atom.
Uniqueness: 3-Amino-4-(3-furan)pyridine is unique due to the presence of both a pyridine and a furan ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-(furan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H8N2O/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1-6H,10H2 |
Clave InChI |
UFFBCCJKRVJJFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C2=COC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


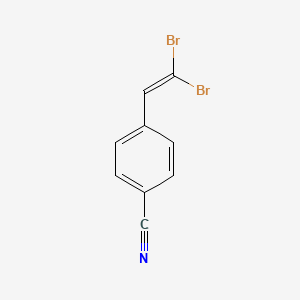
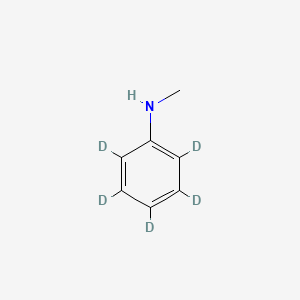

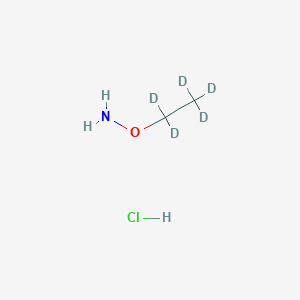

![2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311467.png)
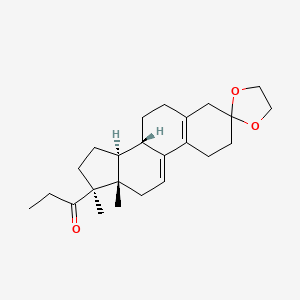
![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
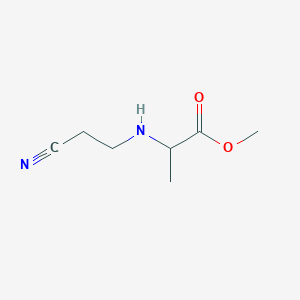
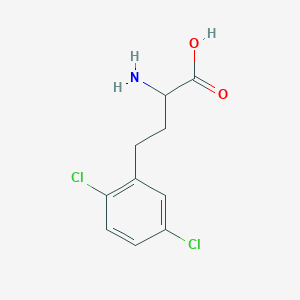
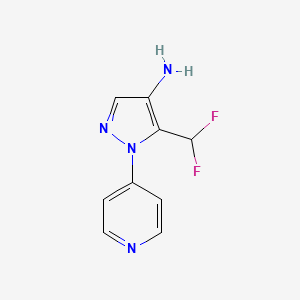
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

